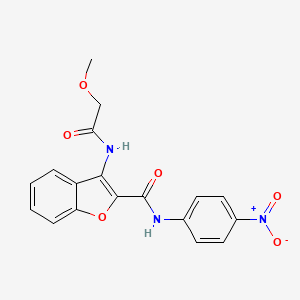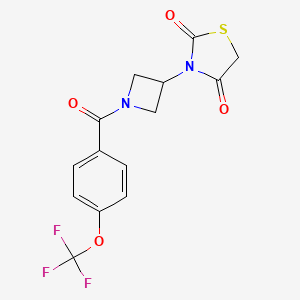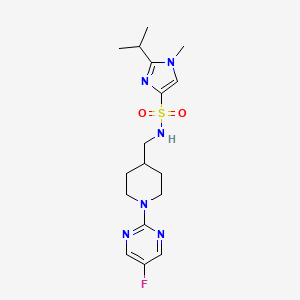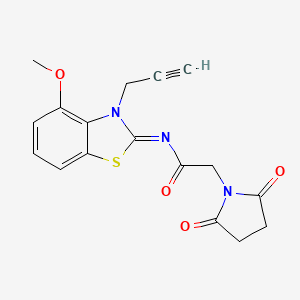![molecular formula C14H15BrN2OS B2413663 [2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclopropylmethanone CAS No. 851800-36-7](/img/structure/B2413663.png)
[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclopropylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclopropylmethanone is a useful research compound. Its molecular formula is C14H15BrN2OS and its molecular weight is 339.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis Methodologies
- Catalyst- and Solvent-Free Synthesis Approaches: An efficient approach for the regioselective synthesis of related heterocyclic compounds has been developed, showcasing the use of microwave-assisted techniques under catalyst- and solvent-free conditions. This highlights the potential for environmentally friendly and efficient synthesis routes for complex molecules, including derivatives of the compound (Moreno-Fuquen et al., 2019).
Potential Pharmacological Uses
- Antimicrobial and Antifungal Properties: Novel heterocyclic compounds incorporating sulfamoyl moiety, which share structural similarities with the target compound, have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, showing promising results. This suggests potential antimicrobial applications for structurally related compounds (Darwish et al., 2014).
- Anti-Helicobacter pylori Activity: Derivatives structurally similar to the target compound have displayed potent and selective activities against the gastric pathogen Helicobacter pylori, indicating potential for developing new anti-H. pylori agents (Carcanague et al., 2002).
Chemical Properties and Applications
- Carbonic Anhydrase Inhibition: Bromophenol derivatives, which include structural motifs similar to the target compound, have been tested against carbonic anhydrase enzymes, showing significant inhibitory effects. This points to potential applications in treating conditions related to the dysregulation of this enzyme (Akbaba et al., 2013).
- Synthesis of Functionalized Cyclopropanes: Research on cyclopropylcarboxylic acids and esters incorporating bromophenol moieties, similar to the core structure of the target compound, has shown that these derivatives are potent inhibitors of carbonic anhydrase, suggesting applications in drug development for enzyme-related disorders (Boztaş et al., 2015).
特性
IUPAC Name |
[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2OS/c15-12-5-1-10(2-6-12)9-19-14-16-7-8-17(14)13(18)11-3-4-11/h1-2,5-6,11H,3-4,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPHMZRMUBEODD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN=C2SCC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2413580.png)
![N-[[4-(2-Methylpropyl)morpholin-2-yl]methyl]-4-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B2413582.png)



![3-phenyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B2413586.png)
![9-(4-ethoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2413587.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide](/img/structure/B2413593.png)



![1-(4-Methoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2413599.png)
![3-[(2-fluorophenyl)methyl]-9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2413600.png)